molecular formula C17H25N3O4 B11986405 N-[(3-nitrophenyl)(pentanamido)methyl]pentanamide

N-[(3-nitrophenyl)(pentanamido)methyl]pentanamide

Cat. No.: B11986405
M. Wt: 335.4 g/mol
InChI Key: NKLFLNMOMLOMCN-UHFFFAOYSA-N
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Description

N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE is a synthetic organic compound with the molecular formula C17H25N3O4 and a molecular weight of 335.406 g/mol It is characterized by the presence of a nitrophenyl group, a pentanoylamino group, and a pentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE typically involves the reaction of 3-nitrobenzaldehyde with pentanoyl chloride in the presence of a suitable base, such as triethylamine, to form an intermediate. This intermediate is then reacted with pentanamide under controlled conditions to yield the final product . The reaction conditions often include maintaining a specific temperature range and using solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Substituted nitrophenyl derivatives.

Scientific Research Applications

N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pentanoylamino and pentanamide moieties can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-((4-DIMETHYLAMINOPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE
  • N-((4-METHOXYPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE
  • N-((4-BROMOPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE
  • N-((4-FLUOROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE

Uniqueness

N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties compared to its analogs.

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(3-nitrophenyl)-(pentanoylamino)methyl]pentanamide

InChI

InChI=1S/C17H25N3O4/c1-3-5-10-15(21)18-17(19-16(22)11-6-4-2)13-8-7-9-14(12-13)20(23)24/h7-9,12,17H,3-6,10-11H2,1-2H3,(H,18,21)(H,19,22)

InChI Key

NKLFLNMOMLOMCN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)CCCC

Origin of Product

United States

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